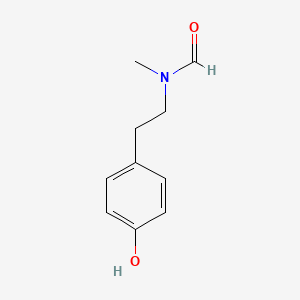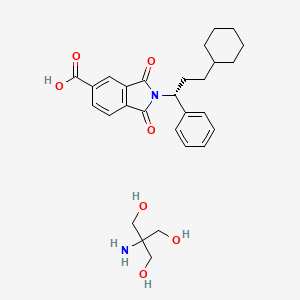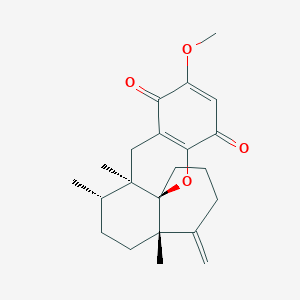
Dactyloquinone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dactyloquinone B is a natural product found in Dactylospongia elegans and Hippospongia with data available.
Scientific Research Applications
Discovery and Structural Analysis
- Dactyloquinone B, along with its counterpart dactyloquinone A, was discovered in the Okinawan marine sponge Dactylospongia elegans. These compounds are unique due to their dihydropyran moiety and were structurally determined using spectroscopic analysis (Mitome et al., 2001).
Cytotoxicity Studies
- Dactyloquinone B, along with other sesquiterpene quinones, was found to exhibit cytotoxicity against a range of human tumor cell lines, such as SF-268, H460, MCF-7, and HT-29. These compounds demonstrated activities in the range of 1.8-46 μM, indicating a potential for anti-cancer applications (Ovenden et al., 2011).
Anti-inflammatory Effects
- A mixture of dactyloquinone B and cyclospongiaquinone-1 was studied for its anti-inflammatory action using lipopolysaccharide-induced inflammatory responses. The mixture significantly inhibited the production of inflammatory mediators like nitric oxide, tumor necrosis factor-alpha, interleukin-1β, and interleukin-6. This suggests that dactyloquinone B may be beneficial in developing anti-inflammatory agents (Lee et al., 2015).
properties
Product Name |
Dactyloquinone B |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R,10R,11S,14S)-6-methoxy-10,11,14-trimethyl-15-methylidene-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |
InChI |
InChI=1S/C22H28O4/c1-13-7-6-9-22-20(13,3)10-8-14(2)21(22,4)12-15-18(24)17(25-5)11-16(23)19(15)26-22/h11,14H,1,6-10,12H2,2-5H3/t14-,20-,21+,22-/m0/s1 |
InChI Key |
VHEIQBFDIYFDPD-ZTVIYSTHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(C(=C)CCC[C@@]23[C@@]1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
Canonical SMILES |
CC1CCC2(C(=C)CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)OC)C)C |
synonyms |
dactyloquinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



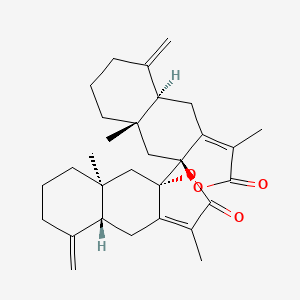
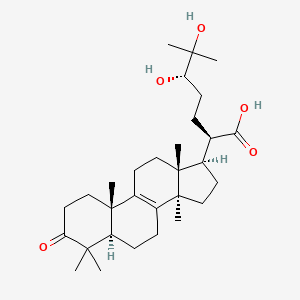
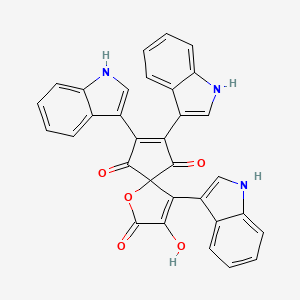
![(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1247214.png)


![8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B1247218.png)

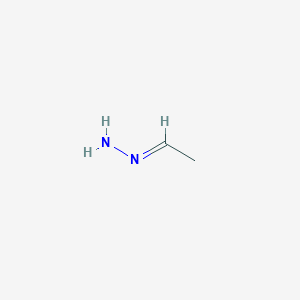
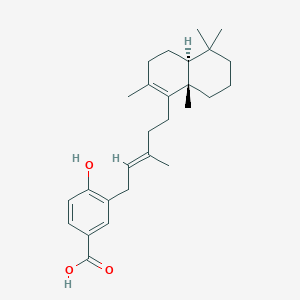
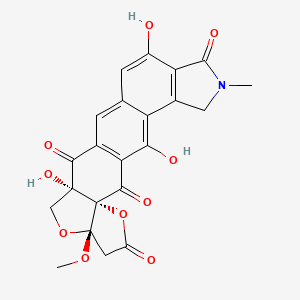
![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
